molecular formula C21H16N2O3S2 B2887364 N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-METHANESULFONYLBENZAMIDE CAS No. 896366-20-4

N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-METHANESULFONYLBENZAMIDE

Cat. No.: B2887364
CAS No.: 896366-20-4
M. Wt: 408.49
InChI Key: DWSUZXMIEVIWLT-UHFFFAOYSA-N
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Description

N-[4-(1,3-Benzothiazol-2-yl)phenyl]-2-methanesulfonylbenzamide is a benzamide derivative featuring a benzothiazole moiety linked to a phenyl ring and a methanesulfonyl substituent. Benzothiazoles are heterocyclic compounds known for their diverse pharmacological activities, including antimicrobial, antitumor, and kinase inhibitory properties . The methanesulfonyl group enhances solubility and may influence binding affinity to biological targets.

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3S2/c1-28(25,26)19-9-5-2-6-16(19)20(24)22-15-12-10-14(11-13-15)21-23-17-7-3-4-8-18(17)27-21/h2-13H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWSUZXMIEVIWLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-METHANESULFONYLBENZAMIDE typically involves multi-step organic reactions. One common approach is to start with the synthesis of the benzo[d]thiazole core, followed by its functionalization with a phenyl group. The final step involves the introduction of the benzamide moiety with a methylsulfonyl group. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Purification methods like recrystallization, chromatography, and distillation are commonly used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-METHANESULFONYLBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in the formation of halogenated or alkylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-METHANESULFONYLBENZAMIDE involves its interaction with specific molecular targets and pathways. The benzo[d]thiazole moiety is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The methylsulfonyl group can enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Similarities and Differences

Key Structural Features of Target Compound
  • Core : Benzamide backbone.
  • Substituents :
    • 4-(1,3-Benzothiazol-2-yl)phenyl group at the amide nitrogen.
    • Methanesulfonyl group at the 2-position of the benzamide.
Analog 1 : 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones [7–9] ()
  • Core : 1,2,4-Triazole-thione.
  • Substituents :
    • 4-(4-X-Phenylsulfonyl)phenyl group.
    • 2,4-Difluorophenyl group.
  • Key Differences :
    • Triazole ring replaces benzothiazole.
    • Fluorine substituents enhance electronegativity and metabolic stability.
  • Tautomerism : Exists as thione tautomers, confirmed by IR spectra (absence of νS-H at 2500–2600 cm⁻¹; νC=S at 1247–1255 cm⁻¹) .
Analog 2 : 4-(Azepan-1-ylsulfonyl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide ()
  • Core : Benzamide with thiazole.
  • Substituents: Azepane-sulfonyl group at the 4-position. 4-Phenoxyphenyl-thiazole at the amide nitrogen.
  • Key Differences :
    • Thiazole replaces benzothiazole.
    • Azepane-sulfonyl group may improve membrane permeability compared to methanesulfonyl.
Analog 3 : N-(2-Methylphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide ()
  • Core : Acetamide fused with triazolo-benzothiazole.
  • Substituents :
    • 2-Methylphenyl group.
    • Triazolo-benzothiazole-sulfanyl moiety.
  • Key Differences :
    • Fused triazolo-benzothiazole system increases aromaticity and rigidity.

Spectroscopic and Physicochemical Properties

Compound IR Spectral Data (cm⁻¹) ¹H/¹³C-NMR Features
Target Compound Expected νC=O ~1660–1680; νS=O ~1350–1450. Aromatic protons (δ 7.0–8.5); methanesulfonyl (δ 3.3).
Triazole-thiones [7–9] νC=S: 1247–1255; νNH: 3278–3414. Triazole protons (δ 8.1–8.3); sulfonyl protons (δ 7.5–7.8).
Thiazole-linked benzamides νC=O: ~1680; νS=O: ~1150–1300. Thiazole protons (δ 7.2–7.4); azepane protons (δ 1.5–3.0).

Pharmacological and Industrial Relevance

  • Target Compound: Potential kinase inhibition due to benzothiazole (analogous to kinase inhibitors like dasatinib). Methanesulfonyl may enhance solubility for oral bioavailability.
  • Triazole-thiones [7–9] : Demonstrated antimicrobial activity in related studies; fluorine substituents improve metabolic stability .
  • Thiazole-linked benzamides : Used in anticancer research; azepane-sulfonyl groups enhance blood-brain barrier penetration .

Biological Activity

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-methanesulfonylbenzamide is a compound of significant interest due to its diverse biological activities. This compound features a benzothiazole moiety, which is known for its pharmacological properties, including antimicrobial and anticancer effects. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C18H17N3O3S2, with a molecular weight of approximately 385.47 g/mol. The structure includes a benzothiazole ring that contributes to its biological activity.

Benzothiazole derivatives have been shown to exhibit various mechanisms of action:

  • Antimicrobial Activity : These compounds inhibit the growth of bacteria by interfering with folic acid synthesis, which is crucial for bacterial cell proliferation. This mechanism has been particularly noted in anti-tubercular applications.
  • Anticancer Activity : Research indicates that benzothiazole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .

Antimicrobial Properties

Research has demonstrated that this compound exhibits potent antibacterial activity against various strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli. For instance:

Pathogen MIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32
Bacillus subtilis64

These results suggest that the compound may serve as a lead for developing new antibacterial agents .

Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of various benzothiazole derivatives, including this compound. The results indicated significant antibacterial activity comparable to standard antibiotics .
  • Cytotoxicity in Cancer Cells : A study involving human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 15 µM. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment .

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